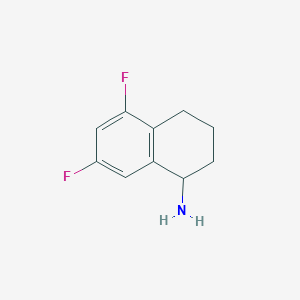

5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5,10H,1-3,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUGDJBUUTWZPCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C(=CC(=C2)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801233199 | |

| Record name | 5,7-Difluoro-1,2,3,4-tetrahydro-1-naphthalenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801233199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

907973-46-0 | |

| Record name | 5,7-Difluoro-1,2,3,4-tetrahydro-1-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=907973-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Difluoro-1,2,3,4-tetrahydro-1-naphthalenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801233199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the synthesis of 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine, a fluorinated bicyclic amine that can serve as a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the intramolecular Friedel-Crafts acylation to form the key intermediate, 5,7-Difluoro-1-tetralone, followed by reductive amination to yield the target primary amine.

I. Overall Synthesis Pathway

The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The process begins with the cyclization of 4-(2,4-Difluorophenyl)butyric acid to form the corresponding tetralone, which is then converted to the desired amine.

Caption: Two-step synthesis of the target amine.

II. Step 1: Synthesis of 5,7-Difluoro-1-tetralone

The initial step involves an intramolecular Friedel-Crafts acylation, a robust method for forming the tetralone ring system.[1] This is achieved by treating 4-(2,4-Difluorophenyl)butyric acid with a mixture of polyphosphoric acid and phosphorous pentoxide.[2]

Experimental Protocol

-

A mixture of 120 g of Polyphosphoric acid (PPA) and 12 g of phosphorous pentoxide (P₂O₅) is prepared and stirred at 60°C until a homogeneous solution is formed.[2]

-

To this mixture, 43 g of 4-(2,4-Difluorophenyl)butyric acid is added.[2]

-

The reaction mixture is then heated to 80°C and stirred for 1.5 hours.[2]

-

After the reaction is complete, the mixture is cooled and carefully poured onto ice-water.[2]

-

The aqueous mixture is extracted with ether. The combined organic layers are then washed sequentially with a sodium carbonate solution and a sodium chloride solution.[2]

-

The organic phase is dried, treated with a small amount of activated charcoal, and the solvent is removed by evaporation.[2]

-

The resulting crude product can be purified by either silica gel chromatography using a hexane/ethyl acetate (4:1) eluant or by vacuum sublimation (0.65 mbar at 100°C) to yield the pure 5,7-Difluoro-1-tetralone.[2] The melting point of the purified product is 89-91°C.[2]

Reagent Data

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| 4-(2,4-Difluorophenyl)butyric acid | 200.18 | 43 g | 0.215 |

| Polyphosphoric acid | N/A | 120 g | Catalyst/Solvent |

| Phosphorous pentoxide | 141.94 | 12 g | 0.085 |

Experimental Workflow

Caption: Workflow for the synthesis of 5,7-Difluoro-1-tetralone.

III. Step 2: Reductive Amination of 5,7-Difluoro-1-tetralone

The conversion of the ketone intermediate to the target primary amine is accomplished via reductive amination. This standard transformation involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the amine. While a specific protocol for 5,7-Difluoro-1-tetralone is not detailed in the provided search results, a general and effective method involves catalytic hydrogenation.

General Experimental Protocol

-

The 5,7-Difluoro-1-tetralone is dissolved in a suitable solvent, such as methanol or ethanol, saturated with ammonia.

-

A hydrogenation catalyst, typically Raney Nickel or Palladium on carbon, is added to the solution.

-

The mixture is subjected to a hydrogen atmosphere (typically from 50 psi to 500 psi) in a pressure vessel.

-

The reaction is stirred at room temperature or with gentle heating until the uptake of hydrogen ceases.

-

Upon completion, the catalyst is carefully filtered off, and the solvent is removed under reduced pressure.

-

The crude amine product can then be purified by standard methods, such as crystallization or chromatography, to yield this compound.

Reagent and Condition Data

| Reagent/Condition | Description |

| 5,7-Difluoro-1-tetralone | Starting material from Step 1 |

| Solvent | Methanol or Ethanol (saturated with Ammonia) |

| Ammonia Source | Anhydrous ammonia gas |

| Catalyst | Raney Nickel or 5-10% Palladium on Carbon |

| Reducing Agent | Hydrogen gas (H₂) |

| Pressure | 50 - 500 psi |

| Temperature | Room Temperature to 50°C |

IV. Summary of Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 4-(2,4-Difluorophenyl)butyric acid | C₁₀H₁₀F₂O₂ | 200.18 | Starting Material |

| 5,7-Difluoro-1-tetralone | C₁₀H₈F₂O | 182.17 | Intermediate[3] |

| This compound | C₁₀H₁₁F₂N | 183.20 | Final Product |

References

An In-depth Technical Guide to the Chemical Properties of 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a fluorinated derivative of the tetralin scaffold, a structural motif of interest in medicinal chemistry. The introduction of fluorine atoms can significantly modulate the physicochemical and biological properties of molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of this compound, based on available scientific literature and chemical data.

Chemical and Physical Properties

Detailed experimental data on the physical properties of this compound are not extensively reported in publicly accessible literature. The information available is primarily from commercial suppliers and computational predictions for related isomers.

Table 1: General and Computed Properties

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₁F₂N | Chemspace[1] |

| Molecular Weight | 183.20 g/mol | PubChem[2] |

| CAS Number | 907973-46-0 (free amine) | BLDpharm |

| 1199783-14-6 (hydrochloride salt) | AbacipharmTech[3] | |

| 1807940-93-7 ((1S)-enantiomer hydrochloride) | Chemspace[1] | |

| Computed XLogP3-AA | 1.9 | PubChem (for 6,8-difluoro isomer)[2] |

| Computed Hydrogen Bond Donor Count | 1 | PubChem (for 6,8-difluoro isomer)[2] |

| Computed Hydrogen Bond Acceptor Count | 3 | PubChem (for 6,8-difluoro isomer)[2] |

| Computed Rotatable Bond Count | 0 | PubChem (for 6,8-difluoro isomer)[2] |

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound are not available in the reviewed literature. However, the expected spectral characteristics can be inferred from the known properties of primary amines and related fluorinated tetralin structures.

Table 2: Expected Spectroscopic Features

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons in the region of 6.5-7.5 ppm, showing coupling to fluorine. - Aliphatic protons of the tetrahydronaphthalene ring system between 1.5-3.5 ppm. - A broad singlet for the amine (-NH₂) protons, the chemical shift of which is concentration-dependent.[4] |

| ¹³C NMR | - Aromatic carbons in the region of 110-160 ppm, with carbon-fluorine coupling. - Aliphatic carbons between 20-50 ppm. - The carbon bearing the amine group (C1) would appear in the range of 45-60 ppm. |

| IR Spectroscopy | - N-H stretching of the primary amine as two bands in the region of 3300-3500 cm⁻¹.[5] - N-H bending (scissoring) vibration around 1590-1650 cm⁻¹.[5] - C-N stretching in the range of 1020-1250 cm⁻¹.[5] - C-F stretching in the region of 1000-1400 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the exact mass of the compound. - Fragmentation patterns typical of tetralin derivatives, including loss of the amine group and ring fragmentation. |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process starting from 4-(2,4-Difluorophenyl)butyric acid. The key intermediate is 5,7-Difluoro-1-tetralone.

Synthesis of 5,7-Difluoro-1-tetralone

This procedure is adapted from a patented method.

Experimental Protocol:

-

To a stirred mixture of 120 g of polyphosphoric acid and 12 g of phosphorus pentoxide, heated to 60°C to achieve homogeneity, 43 g of 4-(2,4-Difluorophenyl)butyric acid is added.

-

The reaction mixture is then heated to 80°C and stirred for 1.5 hours.

-

After cooling, the mixture is poured onto ice water and extracted with diethyl ether.

-

The combined organic phases are washed sequentially with sodium carbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, treated with activated charcoal, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved by silica gel chromatography (eluent: hexane/ethyl acetate = 4/1) or vacuum sublimation to afford 5,7-Difluoro-1-tetralone.

Synthesis of this compound

A potential synthetic route from the corresponding tetralone involves the formation of an intermediate followed by reduction. A common method for this transformation is reductive amination. While a specific protocol for the 5,7-difluoro derivative is not detailed in the literature, a general procedure can be outlined based on similar transformations.

Representative Experimental Protocol (Reductive Amination):

-

5,7-Difluoro-1-tetralone is dissolved in a suitable solvent such as methanol or ethanol.

-

An excess of an ammonia source, such as ammonium acetate or a solution of ammonia in methanol, is added.

-

A reducing agent, for instance, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise at room temperature.

-

The reaction is stirred at room temperature for several hours to overnight, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of water.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield this compound.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity or the signaling pathways associated with this compound. However, the introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Fluorine substitution can influence factors such as:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, leading to an increased half-life of the compound.

-

Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, potentially increasing binding affinity and potency.

-

Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which may affect its absorption, distribution, and ability to cross cell membranes, including the blood-brain barrier.

Given that the tetralin scaffold is present in various centrally acting agents, it is plausible that this compound could be investigated for its potential effects on the central nervous system. For instance, fluorinated tryptamine derivatives have shown altered affinities for serotonergic uptake systems.[6]

Visualizations

Synthetic Pathway

Experimental Workflow

Conclusion

This compound is a synthetic compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. While detailed experimental data on its chemical and biological properties are currently limited in the public domain, this guide provides a summary of the available information and outlines a viable synthetic route. Further research is warranted to fully characterize this compound and explore its potential pharmacological applications.

References

- 1. (1S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride - C10H12ClF2N | CSSB00000734210 [chem-space.com]

- 2. 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine | C10H11F2N | CID 19699463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6,7-Difluoro-1,2,3,4-tetrahydroquinoxaline-5,8-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure Elucidation of 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine. Due to the limited availability of direct experimental data in peer-reviewed literature, this document outlines a putative synthetic pathway and predicted spectroscopic data based on established chemical principles and data from closely related analogs. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this compound.

Chemical Structure and Properties

This compound is a fluorinated derivative of tetralinamine. The presence of two fluorine atoms on the aromatic ring is expected to significantly influence its chemical and biological properties, including lipophilicity, metabolic stability, and receptor binding affinity.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₁F₂N |

| Molecular Weight | 183.20 g/mol |

| CAS Number | 907973-46-0 (Racemate)[1] |

| IUPAC Name | This compound |

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Proposed Synthesis Pathway

A plausible synthetic route to this compound would likely involve the reductive amination of the corresponding tetralone, 5,7-difluoro-1-tetralone. This intermediate could be synthesized from 3,5-difluorobromobenzene.

Diagram 2: Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocols (Proposed)

Protocol 1: Synthesis of 5,7-Difluoro-1-tetralone

-

Grignard Reagent Formation: 3,5-Difluorobromobenzene is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) to form the corresponding Grignard reagent.

-

Acylation: The Grignard reagent is then reacted with succinic anhydride at low temperature (-78 °C to 0 °C) followed by acidic workup to yield 4-(3,5-difluorophenyl)-4-oxobutanoic acid.

-

Reduction: The keto acid is reduced using a standard method such as Clemmensen (amalgamated zinc and HCl) or Wolff-Kishner (hydrazine and a strong base) reduction to give 4-(3,5-difluorophenyl)butanoic acid.

-

Cyclization: The resulting butanoic acid derivative is cyclized using a strong acid catalyst such as polyphosphoric acid (PPA) or triflic acid with heating to afford 5,7-difluoro-1-tetralone.

Protocol 2: Reductive Amination to Yield this compound

-

Imine Formation: 5,7-Difluoro-1-tetralone is dissolved in a suitable solvent such as methanol or ethanol, and a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) is added. The reaction is stirred, often with a dehydrating agent, to form the intermediate imine.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is added to the reaction mixture to reduce the imine to the corresponding primary amine.

-

Workup and Purification: The reaction is quenched, the solvent is removed, and the crude product is purified by column chromatography or crystallization to yield this compound.

Spectroscopic Data for Structure Elucidation (Predicted)

The following spectroscopic data are predicted based on the structure of this compound and typical values for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 6.7 | m | 2H | Aromatic C-H |

| ~ 4.1 | t | 1H | H-1 (methine) |

| ~ 2.9 - 2.7 | m | 2H | H-4 (methylene) |

| ~ 2.0 - 1.8 | m | 2H | H-2 (methylene) |

| ~ 1.7 | br s | 2H | -NH₂ |

| ~ 1.6 - 1.4 | m | 2H | H-3 (methylene) |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 - 155 (dd) | Aromatic C-F |

| ~ 145 - 140 | Aromatic C |

| ~ 115 - 110 (dd) | Aromatic C-H |

| ~ 50 | C-1 (methine) |

| ~ 35 | C-4 (methylene) |

| ~ 30 | C-2 (methylene) |

| ~ 20 | C-3 (methylene) |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium, Broad | N-H stretch (primary amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch |

| 1620 - 1580 | Strong | N-H bend (scissoring) |

| 1600 - 1450 | Medium to Strong | Aromatic C=C stretch |

| 1250 - 1000 | Strong | C-F stretch |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 183 | [M]⁺ (Molecular Ion) |

| 166 | [M - NH₃]⁺ |

| 154 | [M - C₂H₅]⁺ |

Biological Signaling Pathways

There is currently no publicly available information regarding the specific biological activity or signaling pathways associated with this compound. Fluorinated aminotetralins are often investigated for their potential as ligands for various receptors in the central nervous system, particularly serotonin and dopamine receptors. Further research is required to elucidate the pharmacological profile of this compound.

Diagram 3: General Investigatory Logic for Novel Aminotetralins

Caption: A logical workflow for the investigation of a novel compound's biological activity.

Conclusion

The structure of this compound can be confidently assigned based on a combination of a plausible synthetic route and predicted spectroscopic data. While direct experimental validation from published literature is currently lacking, the information presented in this guide provides a solid foundation for researchers to synthesize, characterize, and further investigate this compound for potential applications in drug discovery and development. The provided protocols and predicted data serve as a valuable starting point for such endeavors.

References

An In-depth Technical Guide to the Cyclization of 4-(2,4-Difluorophenyl)butyric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary methods for the intramolecular cyclization of 4-(2,4-difluorophenyl)butyric acid to synthesize 6,8-difluoro-3,4-dihydronaphthalen-1(2H)-one, a key intermediate in various synthetic applications. This document outlines common and effective protocols, presents quantitative data for reaction conditions, and includes detailed experimental methodologies.

Introduction

The intramolecular Friedel-Crafts acylation of 4-(2,4-difluorophenyl)butyric acid is a critical transformation for the construction of the 6,8-difluoro-3,4-dihydronaphthalen-1(2H)-one (also known as 6,8-difluoro-α-tetralone) scaffold. This bicyclic ketone is a valuable building block in medicinal chemistry and materials science. The presence of the two fluorine atoms on the aromatic ring can significantly influence the electronic properties and metabolic stability of target molecules. The cyclization is typically achieved under strong acidic conditions, which promote the formation of an acylium ion intermediate that then undergoes electrophilic aromatic substitution. This guide explores the most prevalent and effective methods for this transformation.

Core Cyclization Methodologies

The cyclization of 4-(2,4-difluorophenyl)butyric acid is predominantly achieved through intramolecular Friedel-Crafts acylation. The primary methods employ strong acid catalysts and dehydrating agents to facilitate the reaction. The most common approaches include the use of polyphosphoric acid (PPA), often fortified with phosphorus pentoxide (P₂O₅), Eaton's reagent, or a two-step process involving the formation of an acyl chloride followed by a Lewis acid-catalyzed cyclization.

Polyphosphoric Acid (PPA) Mediated Cyclization

Polyphosphoric acid is a widely used reagent for intramolecular acylation reactions due to its strong dehydrating and acidic properties. It acts as both a solvent and a catalyst. For substrates with electron-withdrawing groups, such as the difluoro-substituted phenyl ring, harsher conditions, including the addition of phosphorus pentoxide (P₂O₅) to the PPA, may be necessary to drive the reaction to completion.

dot```dot graph "Polyphosphoric_Acid_Mediated_Cyclization" { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];

// Nodes substrate [label="4-(2,4-Difluorophenyl)butyric acid", shape=plaintext]; reagents [label="PPA, P₂O₅", shape=plaintext, fontcolor="#EA4335"]; intermediate [label="Acylium Ion Intermediate", shape=box, style=dashed, color="#5F6368", fontcolor="#202124", fillcolor="#F1F3F4"]; product [label="6,8-Difluoro-3,4-dihydronaphthalen-1(2H)-one", shape=plaintext];

// Edges substrate -> intermediate [label="Activation"]; intermediate -> product [label="Intramolecular\nElectrophilic\nAromatic Substitution"]; reagents -> intermediate [style=invis]; }

Caption: Cyclization using Eaton's Reagent.

Two-Step Cyclization via Acyl Chloride

A common alternative to direct cyclization with strong acids is a two-step approach. The first step involves the conversion of the carboxylic acid to the more reactive acyl chloride. This is typically achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. In the second step, a strong Lewis acid, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄), is used to catalyze the intramolecular Friedel-Crafts acylation of the resulting acyl chloride.

dot

Spectroscopic Profile of 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine. Due to the limited availability of experimental data for this specific molecule, this document presents a detailed, predicted spectroscopic profile based on established principles and data from analogous compounds. This guide is intended to support researchers in the identification, characterization, and development of related chemical entities.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from spectral data of 1-aminotetralin and known substituent effects of fluorine on aromatic and aliphatic systems.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~7.0-7.2 | m | 1H | Ar-H (H6) | The fluorine atoms at positions 5 and 7 will cause complex splitting (coupling with H and F). |

| ~6.8-7.0 | m | 1H | Ar-H (H8) | The fluorine atoms at positions 5 and 7 will cause complex splitting. |

| ~4.2 | t | 1H | CH-NH₂ (H1) | The benzylic proton will be a triplet due to coupling with the adjacent CH₂ group. |

| ~2.8-3.0 | m | 2H | Ar-CH₂ (H4) | |

| ~1.8-2.2 | m | 4H | -CH₂-CH₂- (H2, H3) | |

| ~1.6 | br s | 2H | -NH₂ | The chemical shift of the amine protons can vary depending on the solvent and concentration. |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~160 (dd) | C5, C7 | Large one-bond C-F coupling (~245 Hz) and smaller three-bond C-F coupling. |

| ~140 (t) | C4a | Triplet due to two-bond C-F coupling. |

| ~135 (t) | C8a | Triplet due to two-bond C-F coupling. |

| ~115 (dd) | C6, C8 | Doublet of doublets due to two- and four-bond C-F coupling. |

| ~50 | C1 | |

| ~30 | C4 | |

| ~25 | C2 | |

| ~20 | C3 |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |

| -110 to -120 | m | F5, F7 | The two fluorine atoms are expected to be chemically equivalent and will appear as a multiplet due to coupling with aromatic protons. |

Reference: CFCl₃ at 0.00 ppm

Table 4: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium, sharp (doublet) | N-H stretching (primary amine) |

| 3000-3100 | Medium | Aromatic C-H stretching |

| 2850-2960 | Medium | Aliphatic C-H stretching |

| 1600-1620 | Medium | N-H bending (scissoring) |

| 1450-1500 | Strong | Aromatic C=C stretching |

| 1100-1200 | Strong | C-F stretching |

Table 5: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 183 | 100 | [M]⁺ (Molecular Ion) |

| 166 | 60 | [M - NH₃]⁺ |

| 154 | 40 | [M - C₂H₅]⁺ |

| 139 | 30 | [M - C₃H₆]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for this compound.

Synthesis

A potential synthetic route to this compound could involve the reductive amination of 5,7-difluoro-1-tetralone. A general procedure is as follows:

-

Dissolution: Dissolve 5,7-difluoro-1-tetralone (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Ammonium Acetate Addition: Add ammonium acetate (10 eq) to the solution and stir until dissolved.

-

Reducing Agent: Cool the mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.

-

Work-up: Quench the reaction by the slow addition of 1 M HCl. Remove the methanol under reduced pressure. Basify the aqueous residue with 2 M NaOH and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters: Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 s, and 16-32 scans.

-

¹³C NMR Parameters: Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024-4096 scans with proton decoupling.

-

-

¹⁹F NMR:

-

Sample Preparation: Use the same sample prepared for ¹H and ¹³C NMR.

-

Instrumentation: Acquire the spectrum on an NMR spectrometer equipped with a fluorine probe.

-

Parameters: Use a spectral width of approximately 200 ppm and an external reference of CFCl₃.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a thin film of the sample by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and depositing a drop onto a salt plate (NaCl or KBr). Allow the solvent to evaporate completely.

-

Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Analyze the sample using a mass spectrometer with an electron ionization (EI) source.

-

Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Workflow for synthesis and spectroscopic characterization.

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of the novel compound 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine. Due to the absence of published experimental spectra, this guide is based on highly accurate predicted data to facilitate the identification and characterization of this molecule in research and development settings. The methodologies and data presented herein are intended to serve as a valuable resource for scientists engaged in the synthesis, analysis, and application of this and structurally related fluorinated compounds.

Predicted NMR Data

The predicted ¹H and ¹³C NMR data for this compound were generated using advanced computational algorithms. The data is presented in the tables below, offering a clear and concise summary of the expected chemical shifts, multiplicities, and coupling constants.

Table 1: Predicted ¹H NMR Data for this compound

| Atom Number(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Integration |

| 1-H | 4.15 | Triplet | J = 4.5 | 1H |

| 2-H | 1.85 | Multiplet | 2H | |

| 3-H | 1.95 | Multiplet | 2H | |

| 4-H | 2.80 | Multiplet | 2H | |

| 6-H | 6.75 | Triplet of Doublets | J = 9.0, 2.5 | 1H |

| 8-H | 6.85 | Triplet of Doublets | J = 9.0, 2.5 | 1H |

| NH₂ | (Broad) | Singlet | 2H |

Table 2: Predicted ¹³C NMR Data for this compound

| Atom Number(s) | Predicted Chemical Shift (ppm) |

| 1-C | 48.5 |

| 2-C | 30.0 |

| 3-C | 20.0 |

| 4-C | 28.0 |

| 4a-C | 138.0 (dd, J ≈ 15, 5 Hz) |

| 5-C | 160.0 (dd, J ≈ 245, 15 Hz) |

| 6-C | 102.0 (dd, J ≈ 25, 5 Hz) |

| 7-C | 162.0 (dd, J ≈ 250, 15 Hz) |

| 8-C | 110.0 (dd, J ≈ 20, 5 Hz) |

| 8a-C | 125.0 (dd, J ≈ 10, 5 Hz) |

Note: Coupling constants for ¹³C-F are estimations and may vary in experimental data.

Experimental Protocol

The following is a detailed protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound. This protocol is based on standard practices for the analysis of fluorinated organic compounds.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry 5 mm NMR tube. The choice of solvent may depend on the sample's solubility and the desired resolution of amine proton signals.[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

-

The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

The probe should be tuned to the appropriate frequencies for ¹H and ¹³C observation. For fluorinated compounds, a probe with ¹⁹F decoupling capabilities is highly recommended for ¹³C NMR acquisition.[2]

3. ¹H NMR Data Acquisition:

-

Experiment: Standard one-dimensional proton NMR experiment.

-

Pulse Sequence: A standard 90° pulse sequence (e.g., 'zg' on Bruker instruments).

-

Spectral Width: Typically -2 to 12 ppm.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

4. ¹³C NMR Data Acquisition:

-

Experiment: One-dimensional carbon-13 NMR with proton decoupling. For this compound, ¹⁹F decoupling is also crucial to simplify the spectrum and enhance signal intensity.[2][3]

-

Pulse Sequence: A standard pulse sequence with proton and fluorine decoupling (e.g., a modified 'zgpg' sequence).

-

Spectral Width: Typically 0 to 200 ppm.

-

Number of Scans: 1024 to 4096 scans, or more, to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

5. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C spectra.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the NMR analysis and structure elucidation of this compound.

Caption: Workflow for NMR analysis of the target compound.

Caption: Logic for structure elucidation from NMR data.

References

Mass Spectrometry Analysis of 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine. The content herein is designed to offer a foundational understanding for researchers, scientists, and drug development professionals, enabling them to develop and execute robust analytical protocols for this compound and its analogs. Due to the limited availability of specific experimental data for this molecule in published literature, this guide synthesizes information from established mass spectrometry principles of analogous structures, including fluorinated compounds and primary amines.

Introduction

This compound is a fluorinated derivative of the tetralin amine scaffold, a core structure found in various biologically active compounds. The presence of fluorine atoms can significantly influence a molecule's physicochemical properties, metabolic stability, and biological activity. Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such novel compounds in complex matrices. This guide will cover theoretical fragmentation patterns, proposed experimental protocols for Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), and data interpretation.

Predicted Mass Spectrometry Data

The following tables summarize the predicted quantitative data for the mass spectrometry analysis of this compound. The monoisotopic mass of the parent molecule (C₁₀H₁₁F₂N) is 183.0859 g/mol .[1]

Table 1: Predicted m/z Values for Protonated Molecule and Key Adducts

| Ion Species | Predicted m/z | Description |

| [M+H]⁺ | 184.0937 | Protonated molecule |

| [M+Na]⁺ | 206.0757 | Sodium adduct |

| [M+K]⁺ | 222.0496 | Potassium adduct |

| [2M+H]⁺ | 367.1805 | Protonated dimer |

Table 2: Predicted Major Mass Fragments for [M+H]⁺ (m/z = 184.0937)

| Predicted Fragment m/z | Proposed Neutral Loss | Proposed Fragment Structure/Description |

| 167.0880 | NH₃ | Loss of ammonia from the protonated amine |

| 165.0723 | HF | Loss of hydrogen fluoride |

| 154.0828 | C₂H₅N | Alpha-cleavage with loss of ethylamine moiety |

| 145.0642 | C₂H₄ + HF | Sequential loss of ethylene and hydrogen fluoride |

| 136.0569 | C₂H₅N + H₂O | Alpha-cleavage followed by loss of water (rearrangement) |

| 127.0511 | C₃H₆N | Beta-cleavage with loss of propylamine radical |

| 109.0400 | C₄H₈N₂ | Fragmentation of the aliphatic ring |

Experimental Protocols

The following are detailed methodologies for the analysis of this compound using LC-MS/MS and GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique suitable for the analysis of non-volatile and thermally labile compounds like the target analyte.

Sample Preparation:

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol. Serially dilute with 50:50 methanol:water to prepare working standards.

-

Biological Matrix (e.g., Plasma): To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard to precipitate proteins. Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then re-equilibrate at 5% B for 3 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Gas Temperature: 325°C.

-

Gas Flow: 8 L/min.

-

Nebulizer Pressure: 45 psi.

-

Scan Type: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for structural confirmation.

-

Precursor Ion: 184.1 m/z.

-

Product Ions (for MRM): Monitor at least two transitions (e.g., 184.1 -> 167.1 and 184.1 -> 154.1). Collision energies should be optimized for each transition.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization is often necessary to improve the volatility and thermal stability of primary amines.[2][3]

Derivatization (Acylation):

-

Evaporate a solution containing the analyte to dryness.

-

Add 50 µL of ethyl acetate and 50 µL of a derivatizing agent such as N-methyl-bis(trifluoroacetamide) (MBTFA) or pentafluoropropionic anhydride (PFPA).

-

Cap the vial and heat at 70°C for 30 minutes.

-

Cool to room temperature before injection.

GC Conditions:

-

Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Injection Mode: Splitless.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: 50-550 m/z.

-

Data Acquisition: Full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for targeted quantification.

Visualizations

The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow for the analysis of this compound.

Caption: Predicted ESI+ Fragmentation Pathway.

Caption: General LC-MS/MS Experimental Workflow.

Discussion of Fragmentation

The fragmentation of this compound is expected to follow established patterns for primary amines and fluorinated aromatic compounds.

-

Alpha-Cleavage: A dominant fragmentation pathway for aliphatic amines involves the cleavage of the carbon-carbon bond adjacent to the nitrogen atom.[4][5] For the target molecule, this would result in the loss of a C₂H₅N radical, leading to a stable benzylic cation.

-

Loss of Ammonia: The loss of a neutral ammonia molecule (NH₃) from the protonated molecular ion is a common fragmentation pathway for primary amines.

-

Loss of Hydrogen Fluoride: The presence of fluorine atoms on the aromatic ring introduces the possibility of losing hydrogen fluoride (HF). This fragmentation can provide information about the position of the fluorine substituents.

-

Ring Fragmentation: The tetralin ring system can also undergo fragmentation, although these fragments are typically of lower abundance compared to those resulting from the cleavage of the amine side chain.

Conclusion

This technical guide provides a theoretical yet comprehensive framework for the mass spectrometric analysis of this compound. The predicted fragmentation patterns and detailed experimental protocols for both LC-MS/MS and GC-MS offer a solid starting point for researchers in the fields of medicinal chemistry, drug metabolism, and pharmacokinetics. While the provided data is predictive, it is based on well-established principles of mass spectrometry. Experimental verification is essential to confirm these predictions and to develop fully validated analytical methods for this and related compounds.

References

In-Depth Technical Guide on the Physical Characteristics of Fluorinated Tetralin Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of fluorinated tetralin amines, a chemical class of significant interest in modern medicinal chemistry and drug development. The introduction of fluorine into the tetralin amine scaffold can profoundly influence a molecule's physicochemical properties, thereby affecting its pharmacokinetic and pharmacodynamic profiles. This document outlines these effects, presents available quantitative data, details standard experimental protocols for property determination, and illustrates relevant synthetic and experimental workflows.

The Influence of Fluorination on Physicochemical Properties

The strategic incorporation of fluorine atoms into organic molecules is a widely used strategy in drug design to modulate various properties.[1][2] In the context of tetralin amines, fluorination can lead to significant changes in basicity, lipophilicity, metabolic stability, and binding affinity to biological targets.[1]

Basicity (pKa): The high electronegativity of fluorine results in a strong electron-withdrawing inductive effect. When fluorine is introduced into the tetralin amine structure, it can decrease the electron density on the nitrogen atom of the amine. This reduction in electron density lowers the amine's ability to accept a proton, thus decreasing its basicity.[3] This is reflected in a lower pKa value for the conjugate acid of the amine. The magnitude of this effect is dependent on the position and number of fluorine atoms relative to the amine group.[3]

Lipophilicity (LogP): The effect of fluorination on lipophilicity (LogP) is complex and can be context-dependent.[4][5] While highly fluorinated motifs can increase lipophilicity, strategic placement of a few fluorine atoms can sometimes decrease it.[4] For instance, the introduction of a trifluoromethyl group often increases lipophilicity.[6] However, the overall impact on LogP is a balance between the increased molecular volume and altered polarity and hydrogen bonding capabilities.[5]

Melting and Boiling Points: The introduction of fluorine can affect the intermolecular forces that govern melting and boiling points. While increased molecular weight due to fluorine substitution might be expected to raise these points, changes in polarity and crystal packing can lead to varied outcomes.

Solubility: Aqueous solubility is a critical parameter for drug candidates. The effect of fluorination on solubility is linked to its influence on lipophilicity and crystal lattice energy. While increased lipophilicity generally leads to lower aqueous solubility, the specific substitution pattern plays a crucial role.

Quantitative Data on Fluorinated Tetralin Amines

Comprehensive, publicly available datasets comparing the physical characteristics of a wide range of fluorinated tetralin amines are limited. The following table summarizes available data for select compounds to illustrate the properties of this class.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP | pKa | Melting Point (°C) | Boiling Point (°C) | Aqueous Solubility |

| (1R)-7-(trifluoromethyl)tetralin-1-amine | C₁₁H₁₂F₃N | 215.21 | 2.4 (computed) | N/A | N/A | N/A | N/A |

| 2-[N-n-3-fluoropropyl-N-(4-methylphenyl)ethylamino]-5-hydroxytetralin | C₂₂H₂₈FNO | 353.47 | N/A | N/A | N/A | N/A | N/A |

| 2-[N-n-3-fluoropropyl-N-(4-fluorophenyl)ethylamino]-5-hydroxytetralin | C₂₁H₂₅F₂NO | 361.43 | N/A | N/A | N/A | N/A | N/A |

| N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide | C₁₃H₁₅FN₂O₂ | 250.27 | 1.8 (computed) | N/A | N/A | N/A | N/A |

N/A: Not Available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for the determination of key physical characteristics of fluorinated tetralin amines.

Melting Point Determination

The melting point of a solid compound is the temperature at which it transitions from a solid to a liquid phase. It is a useful indicator of purity.

Protocol:

-

Sample Preparation: A small amount of the dry, crystalline compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point of the compound. A narrow melting range (0.5-2 °C) is indicative of a pure substance.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Protocol (Micro-method):

-

Sample Preparation: A small volume (a few drops) of the liquid amine is placed in a small test tube. A capillary tube, sealed at one end, is placed inverted (open end down) into the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil or in a heating block.

-

Heating: The apparatus is heated gradually. As the liquid heats, a stream of bubbles will emerge from the inverted capillary tube.

-

Observation: Heating is discontinued when a steady stream of bubbles is observed. As the liquid cools, the bubbling will slow down and stop. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound.

Protocol:

-

Sample Preparation: An excess amount of the solid fluorinated tetralin amine is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the solid and the solution.

-

Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection. A calibration curve prepared with known concentrations of the compound is used for quantification.

pKa Determination (Potentiometric Titration)

This method measures the pKa of the conjugate acid of the amine.

Protocol:

-

Sample Preparation: A precise amount of the fluorinated tetralin amine is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is slowly added in small, known increments using a burette. The pH of the solution is recorded after each addition, allowing the system to reach equilibrium.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.

LogP Determination (Shake-Flask Method)

This method measures the partition coefficient of a compound between two immiscible liquids, typically n-octanol and water, representing lipid and aqueous environments, respectively.

Protocol:

-

Phase Preparation: n-Octanol and water (or a suitable buffer, e.g., pH 7.4) are pre-saturated with each other by mixing and allowing them to separate.

-

Partitioning: A known amount of the fluorinated tetralin amine is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

-

Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

-

Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC-UV, LC-MS).

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Visualizations: Synthetic and Experimental Workflows

The following diagrams illustrate a generalized synthetic pathway for fluorinated tetralin amines and a typical workflow for the determination of their physical characteristics.

Caption: Generalized synthetic pathway for fluorinated tetralin amines.

Caption: Experimental workflow for physical characterization.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. etheses.dur.ac.uk [etheses.dur.ac.uk]

The Strategic Role of Fluorinated Building Blocks in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Power of a Small Atom

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has evolved from a niche tactic to a cornerstone of rational drug design. With approximately 20% of all pharmaceuticals containing at least one fluorine atom, its impact is undeniable.[1] The unique physicochemical properties of fluorine—its small atomic size (1.47 Å), high electronegativity (3.98 on the Pauling scale), and the remarkable strength of the carbon-fluorine bond (C-F bond, ~472 kJ/mol)—grant medicinal chemists a powerful tool to finely modulate a molecule's biological profile.[1] Judicious placement of fluorine can significantly enhance metabolic stability, modulate acidity (pKa) and lipophilicity, improve membrane permeability, and increase binding affinity to target proteins.[2][3][4] This guide provides an in-depth exploration of the multifaceted roles of fluorinated building blocks, supported by quantitative data, detailed experimental protocols, and logical workflows to inform and guide drug discovery programs.

Impact on Physicochemical Properties

The introduction of fluorine can profoundly alter a molecule's fundamental chemical characteristics, which in turn dictates its pharmacokinetic and pharmacodynamic behavior.

Modulation of Acidity (pKa)

Due to its potent electron-withdrawing inductive effect, fluorine can significantly lower the pKa of nearby acidic or basic functional groups. For instance, fluorinating amines can decrease their basicity by up to 2-3 pKa units.[2] This modification is critical as it alters the ionization state of a drug at physiological pH (~7.4), directly influencing properties like solubility, cell permeability, and the potential for off-target effects at ion channels.

Tuning Lipophilicity (LogP)

The effect of fluorine on lipophilicity is highly context-dependent. While trifluoromethyl (-CF3) groups are generally considered lipophilic, the impact of a single fluorine atom is more nuanced. Substitution on an aromatic ring often leads to a modest increase in LogP (typically 0.3-0.5 units), which can enhance membrane penetration.[2] Conversely, fluorination of alkyl groups can sometimes decrease lipophilicity due to fluorine's high electronegativity.[3][5] This ability to fine-tune LogP is invaluable for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Data Presentation: Physicochemical Effects of Fluorination

The following table summarizes the observed effects of fluorination on key physicochemical and pharmacological properties of selected drug scaffolds.

| Compound Class | Analogue | Substitution | pKa (Predicted) | clogP (Predicted) | Potency (IC50, nM) | Target |

| PARP Inhibitors | 1a | H | 6.8 | 2.5 | >10,000 | PARP1 |

| 1b | 7-F | 6.5 | 2.7 | >10,000 | PARP1 | |

| 1a | H | 6.8 | 2.5 | 1,200 | PARP2 | |

| 1b | 7-F | 6.5 | 2.7 | 940 | PARP2 | |

| COX-2 Inhibitors | Celecoxib | 4-CH3 (on phenyl) | - | - | - | COX-2 |

| TFM-C Analogue | 4-CF3 (on phenyl) | - | - | 205-fold lower than Celecoxib | COX-2 | |

| PI3K Inhibitors | Idelalisib (CAL-101) | 5-F | - | - | 820 (p110α), 565 (p110β), 89 (p110γ), 2.5 (p110δ) | PI3K Isoforms |

| Copanlisib | Non-fluorinated | - | - | 0.5 (PI3Kα), 3.7 (PI3Kβ), 6.4 (PI3Kγ), 0.7 (PI3Kδ) | PI3K Isoforms | |

| Antiviral Agents | Mefloquine (MFQ) | Fluorinated | - | - | EC50 = 1.28 µM | SARS-CoV-2 |

| Hydroxychloroquine (HCQ) | Non-fluorinated | - | - | EC50 = 1.94 µM | SARS-CoV-2 |

Data adapted from references[6][7][8][9][10]. Predicted pKa and clogP values are from computational models[6].

Enhancement of ADME Properties

One of the most common applications of fluorination is to improve a drug's metabolic profile.

Blocking Metabolic "Soft Spots"

The high strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly Cytochrome P450 (CYP) oxidases.[6] By replacing a metabolically labile C-H bond with a C-F bond at a known "soft spot" (e.g., benzylic or allylic positions), chemists can effectively block hydroxylation and other oxidative metabolic pathways.[2] This strategy often leads to a longer drug half-life, reduced clearance, and improved oral bioavailability.[1][2]

Data Presentation: Impact on Metabolic Stability

The following table presents data on the metabolic stability of the fluorinated antifungal agent Voriconazole, highlighting its primary metabolic pathways.

| Compound | Parameter | Value | Notes |

| Voriconazole | Primary Metabolite | Voriconazole N-oxide | Formed by CYP2C19, CYP3A4, and FMO enzymes.[11] |

| In vitro Half-life (t1/2) | 72.6 ± 23.7 min | In adult human liver microsomes (HLM).[12] | |

| In vitro Half-life (t1/2) | 33.8 ± 15.3 min | In pediatric human liver microsomes (HLM), indicating faster metabolism in children.[12] | |

| Voriconazole N-oxide | Metabolic Stability | No depletion over time | When incubated directly with HLM, indicating it is a stable terminal metabolite.[11] |

| Hydroxyvoriconazole | Metabolic Stability | No depletion over time | When incubated directly with HLM, indicating it is a stable terminal metabolite.[11] |

Role in Drug-Target Interactions and Signaling Pathways

Fluorine can influence drug-target interactions through a variety of mechanisms, including conformational control and direct binding interactions, which can enhance potency and selectivity.

Case Study: Fluorinated Inhibitors of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, and survival. Its overactivation is a hallmark of many cancers, making it a prime therapeutic target.[13] Several fluorinated inhibitors have been developed to target this pathway. For example, Idelalisib , a fluorinated quinazoline derivative, is a selective inhibitor of the p110δ isoform of PI3K, used in the treatment of certain B-cell malignancies.[10][14] The fluorine atom is an integral part of its chemical scaffold.

Another example is Voxtalisib (XL765) , a potent dual inhibitor of PI3K and mTOR.[2][3] Its structure, while not containing fluorine, provides a basis for understanding the broader class of PI3K inhibitors, some of which are fluorinated. The diagram below illustrates the inhibitory action of such compounds on this key oncogenic pathway.

Strategic Workflow and Experimental Protocols

The decision to incorporate fluorine should be a data-driven process integrated into the drug discovery workflow.

A Logical Workflow for Fluorine Incorporation

The following diagram outlines a strategic workflow for leveraging fluorinated building blocks during the lead optimization phase of a drug discovery project.

Key Experimental Protocols

To ensure reproducibility and enable direct comparison between fluorinated and non-fluorinated analogues, standardized experimental protocols are essential.

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[6]

-

Preparation:

-

Prepare 20 mM stock solutions of test and control compounds (e.g., Testosterone, Verapamil) in DMSO.[6]

-

Thaw pooled Human Liver Microsomes (HLM) at 37°C and dilute to a final protein concentration of 0.4-0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).[6][15]

-

Prepare an NADPH regenerating system solution containing NADPH, MgCl2, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[6]

-

-

Incubation:

-

Time Points and Termination:

-

Analysis:

-

Data Processing:

-

Plot the natural logarithm of the percentage of compound remaining versus time.

-

Calculate the half-life (t1/2) and in vitro intrinsic clearance (CLint) from the slope of the linear regression.[4]

-

This method provides a high-throughput alternative to the traditional shake-flask method for determining lipophilicity.

-

System Setup:

-

Use a calibrated RP-HPLC system with a C18 column. The mobile phase typically consists of a buffered aqueous solution and an organic modifier like methanol or acetonitrile.[2]

-

-

Calibration:

-

Select a series of reference compounds with known LogP values that span the expected range of the test compounds.

-

Inject each reference compound and record its retention time (t_R_).

-

Calculate the capacity factor (k) for each standard.

-

Generate a calibration curve by plotting the logarithm of the capacity factor (log k) against the known LogP values.[2]

-

-

Sample Analysis:

-

Dissolve the test compound in a suitable solvent.

-

Inject the test compound into the same RP-HPLC system under identical conditions used for the standards.

-

Record the retention time and calculate the capacity factor (k).

-

-

Calculation:

-

Determine the LogP of the test compound by substituting its calculated capacity factor into the linear regression equation derived from the calibration curve.[2]

-

This is a high-precision technique for determining the ionization constant of a compound.

-

Preparation:

-

Titration Process:

-

Place the test solution in a vessel with a magnetic stirrer and immerse the calibrated pH electrode.

-

For an acidic compound, make the solution acidic (pH ~2) with 0.1 M HCl, then titrate by adding small, precise volumes of 0.1 M NaOH. For a basic compound, start at a high pH and titrate with HCl.[1]

-

Record the pH reading after each addition of titrant, ensuring the reading is stable (drift < 0.01 pH units/min).[1][3]

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added to generate a titration curve.

-

Identify the inflection point(s) of the curve. The pH at the half-equivalence point (the volume of titrant that is half of the volume at the equivalence point) is equal to the pKa.[16]

-

Perform at least three titrations to ensure reliability and calculate the average pKa.[3]

-

Conclusion

Fluorinated building blocks are an indispensable part of the modern drug discovery toolkit. The strategic incorporation of fluorine allows for the precise modulation of a wide array of molecular properties, from fundamental physicochemical characteristics like pKa and LogP to critical pharmacokinetic parameters like metabolic stability. As demonstrated, these modifications can lead to enhanced potency, improved drug-like properties, and ultimately, more successful therapeutic candidates. However, the effects of fluorination are not universally beneficial and are highly dependent on the specific molecular context. Therefore, a successful fluorination strategy relies on a rational, hypothesis-driven approach, supported by robust and standardized experimental evaluation. The workflows and protocols outlined in this guide provide a framework for researchers to systematically explore and harness the powerful effects of fluorine to accelerate the development of next-generation medicines.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Voxtalisib - Wikipedia [en.wikipedia.org]

- 4. selleckchem.com [selleckchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Phase I dose-escalation study of the PI3K/mTOR inhibitor voxtalisib (SAR245409, XL765) plus temozolomide with or without radiotherapy in patients with high-grade glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. cancer-research-network.com [cancer-research-network.com]

- 11. mdpi.com [mdpi.com]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 14. Idelalisib | C22H18FN7O | CID 11625818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. copanlisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Methodological & Application

Application Notes and Protocols: 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine as a Key Intermediate for Nirogacestat Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nirogacestat, a potent gamma-secretase inhibitor, has emerged as a promising therapeutic agent for the treatment of desmoid tumors.[1] The synthesis of this complex molecule relies on the strategic assembly of key building blocks, with (S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine serving as a critical chiral intermediate. This document provides detailed application notes and experimental protocols for the synthesis of this intermediate and its subsequent incorporation into the Nirogacestat scaffold. The protocols are designed to offer researchers a comprehensive guide for the laboratory-scale synthesis, including reaction conditions, purification methods, and analytical characterization. Furthermore, the role of Nirogacestat in inhibiting the Notch signaling pathway is visually detailed to provide a clear understanding of its mechanism of action.

Introduction

Nirogacestat (formerly PF-03084014) is an orally bioavailable, selective, and reversible small-molecule inhibitor of the gamma-secretase enzyme.[1] Gamma-secretase plays a crucial role in the cleavage of multiple transmembrane proteins, including the Notch receptor. The Notch signaling pathway is a highly conserved pathway that regulates cell proliferation, differentiation, and apoptosis. Its aberrant activation is implicated in the pathogenesis of various cancers, including desmoid tumors. By inhibiting gamma-secretase, Nirogacestat effectively blocks Notch signaling, leading to anti-tumor activity.[1]

The chemical structure of Nirogacestat, (S)-2-(((S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide, highlights the importance of the chiral difluorinated tetrahydronaphthylamine moiety for its biological activity.[2] The stereochemistry at this core is crucial for the molecule's interaction with the gamma-secretase complex. Therefore, the efficient and stereoselective synthesis of (S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a pivotal step in the overall synthesis of Nirogacestat.

This document outlines a synthetic route starting from 4-(2,4-difluorophenyl)butyric acid to produce the key precursor 5,7-difluoro-1-tetralone, followed by a proposed asymmetric reductive amination to yield the desired chiral amine intermediate. Finally, a general protocol for the coupling of this intermediate to the rest of the Nirogacestat molecule is provided.

Synthetic Workflow

The overall synthetic strategy for incorporating 5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine into Nirogacestat is depicted below. The workflow begins with the synthesis of the tetralone precursor, followed by the crucial asymmetric synthesis of the chiral amine, and concludes with its coupling to the appropriately functionalized norvaline derivative.

Figure 1: Synthetic workflow for Nirogacestat highlighting the key intermediate.

Experimental Protocols

Protocol 1: Synthesis of 5,7-Difluoro-1-tetralone

This protocol describes the synthesis of the key ketone precursor via an intramolecular Friedel-Crafts acylation.

Materials:

-

4-(2,4-Difluorophenyl)butyric acid

-

Polyphosphoric acid (PPA)

-

Phosphorous pentoxide (P₂O₅)

-

Ice-water

-

Diethyl ether

-

Saturated sodium carbonate solution

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Activated charcoal

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer, add polyphosphoric acid (120 g) and phosphorous pentoxide (12 g).

-

Heat the mixture to 60°C and stir until a homogeneous solution is obtained.

-

Add 4-(2,4-difluorophenyl)butyric acid (43 g) portion-wise to the stirred solution.

-

Increase the reaction temperature to 80°C and stir for 1.5 hours.

-

Carefully pour the hot reaction mixture onto a vigorously stirred mixture of ice and water.

-

Extract the aqueous mixture with diethyl ether (3 x 200 mL).

-

Combine the organic extracts and wash sequentially with saturated sodium carbonate solution (2 x 100 mL) and saturated sodium chloride solution (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, add a small amount of activated charcoal, stir for 15 minutes, and then filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate (e.g., 4:1) as the eluent to yield pure 5,7-difluoro-1-tetralone.

| Parameter | Value | Reference |

| Starting Material | 4-(2,4-Difluorophenyl)butyric acid | [1] |

| Key Reagents | Polyphosphoric acid, P₂O₅ | [1] |

| Reaction Temperature | 80°C | [1] |

| Reaction Time | 1.5 hours | [1] |

| Purification | Silica gel chromatography | [1] |

| Expected Yield | Not specified in reference | - |

Protocol 2: Asymmetric Synthesis of (S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine

This protocol outlines a proposed method for the stereoselective synthesis of the chiral amine intermediate via asymmetric reductive amination using a chiral auxiliary. The specific conditions provided are based on general procedures for asymmetric synthesis and may require optimization.

Materials:

-

5,7-Difluoro-1-tetralone

-

(R)-tert-Butanesulfinamide

-

Titanium(IV) ethoxide (Ti(OEt)₄)

-

Sodium borohydride (NaBH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric acid (HCl) in diethyl ether or methanol

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Formation of Sulfinyl Imine:

-

To a solution of 5,7-difluoro-1-tetralone (1.0 eq) in anhydrous THF, add (R)-tert-butanesulfinamide (1.05 eq) and titanium(IV) ethoxide (2.0 eq).

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC until the starting tetralone is consumed.

-

Cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring.

-

Filter the resulting suspension through a pad of celite, washing with ethyl acetate.

-

Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-tert-butanesulfinyl imine.

-

-

Diastereoselective Reduction:

-

Dissolve the crude sulfinyl imine in anhydrous THF and cool the solution to -78°C.

-

Add sodium borohydride (2.0 eq) portion-wise, maintaining the temperature at -78°C.

-

Stir the reaction at -78°C for 3-4 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Allow the mixture to warm to room temperature and extract with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Cleavage of the Chiral Auxiliary:

-

Dissolve the crude sulfinamide in methanol and add a solution of hydrochloric acid in diethyl ether or methanol (e.g., 3 M, 3-4 eq).

-

Stir the mixture at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the desired amine.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain (S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride.

-

| Parameter | Value | Reference |

| Chiral Auxiliary | (R)-tert-Butanesulfinamide | General Method |

| Lewis Acid | Titanium(IV) ethoxide | General Method |

| Reducing Agent | Sodium borohydride | General Method |

| Reduction Temperature | -78°C | General Method |

| Deprotection Reagent | HCl in ether/methanol | General Method |

| Expected Yield | High (requires optimization) | - |

| Expected Diastereoselectivity | High (requires optimization) | - |

Protocol 3: Coupling with Norvaline Derivative to form Nirogacestat Precursor

This protocol describes the coupling of the chiral amine intermediate with an activated norvaline derivative, a key step in the assembly of Nirogacestat.

Materials:

-

(S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

-

(S)-2-(tert-Butoxycarbonylamino)pentanoic acid (Boc-L-Norvaline)

-

1,1'-Carbonyldiimidazole (CDI)

-

Pyridine hydrobromide

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous acetonitrile

-

The imidazole amine side chain of Nirogacestat

-

Hydrobromic acid (HBr)

Procedure:

-

Activation of Norvaline Derivative:

-

In a dry reaction vessel under an inert atmosphere, dissolve Boc-L-Norvaline (1.0 eq) in anhydrous acetonitrile.

-

Add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) and pyridine hydrobromide (0.1 eq) to the solution.

-

Stir the mixture at room temperature for 1-2 hours to form the activated anhydride.

-

-

Coupling Reaction:

-

In a separate flask, dissolve (S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (1.0 eq) and the imidazole amine side chain (1.0 eq) in anhydrous acetonitrile.

-

Add N,N-diisopropylethylamine (DIPEA) (2.2 eq) to neutralize the hydrochloride salt.

-

Cool this amine solution to -15°C to 0°C.

-

Slowly add the pre-activated norvaline solution to the cooled amine solution.

-